molecular formula C26H27NO10 B12828328 Karminomitsin

Karminomitsin

Cat. No.: B12828328
M. Wt: 513.5 g/mol
InChI Key: XREUEWVEMYWFFA-LMCHYIQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is known for its potent anticancer properties and is used in the treatment of various types of cancer. Carubicin intercalates into DNA and inhibits the enzyme topoisomerase II, thereby preventing DNA replication and repair .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carubicin is synthesized through a series of chemical reactions starting from the bacterium Actinomadura carminata. The synthesis involves the isolation of the compound from the bacterial culture, followed by purification processes . The reaction conditions typically involve maintaining a sterile environment to prevent contamination and using specific solvents to extract the compound.

Industrial Production Methods: Industrial production of Carubicin involves large-scale fermentation of Actinomadura carminata. The fermentation process is optimized to maximize the yield of Carubicin. After fermentation, the compound is extracted using organic solvents and purified through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Carubicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Carubicin that may have different biological activities and properties .

Scientific Research Applications

Carubicin has a wide range of scientific research applications, including:

Mechanism of Action

Carubicin exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. The compound also induces apoptosis through mechanisms independent of p53 or hypoxia-inducible factor HIF2 .

Properties

Molecular Formula

C26H27NO10

Molecular Weight

513.5 g/mol

IUPAC Name

(7S,9S)-9-acetyl-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16?,21+,26-/m0/s1

InChI Key

XREUEWVEMYWFFA-LMCHYIQISA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O

Origin of Product

United States

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